molecular formula C13H11N3O B009152 Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- CAS No. 102146-00-9

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl-

Cat. No. B009152
CAS RN: 102146-00-9
M. Wt: 225.25 g/mol
InChI Key: JYQHFNUMLIRXCQ-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrazin-3(7H)-one, 2-methyl-7-phenyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound with a molecular formula of C15H12N2O, and it is commonly referred to as IMP.

Mechanism of Action

The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of protein kinase C. This inhibition leads to the disruption of signal transduction pathways, which can result in the inhibition of cell growth and proliferation. IMP has also been found to induce apoptosis, which is a programmed cell death that occurs in response to cellular stress.
Biochemical and Physiological Effects:
IMP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. IMP has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, IMP has been found to induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of IMP.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMP in lab experiments is its potent inhibitory activity against protein kinase C. This makes it a valuable tool for studying signal transduction pathways and the role of protein kinase C in various cellular processes. However, one of the limitations of using IMP is its potential toxicity, which can affect the viability of cells in vitro and the health of animals in vivo. Therefore, careful consideration should be given to the concentration and duration of exposure when using IMP in lab experiments.

Future Directions

There are several future directions for the study of IMP. One potential direction is the development of new drugs based on the structure of IMP. This could involve the synthesis of analogs of IMP with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the study of the mechanism of action of IMP and its effects on signal transduction pathways. This could lead to a better understanding of the role of protein kinase C in various cellular processes and the development of new drugs for the treatment of diseases. Finally, the potential use of IMP as a diagnostic tool for the detection of cancer cells could also be explored.

Scientific Research Applications

IMP has been found to have potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. IMP has also been found to be a potent inhibitor of protein kinase C, which is an enzyme that plays a crucial role in signal transduction pathways. This makes IMP a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-methyl-7-phenylimidazo[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-10-13(17)16-8-7-15(9-12(16)14-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZMTZXTIFIVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN(C=CN2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907170
Record name 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102146-00-9
Record name 2-Methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-7-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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